

## Development of a Transdermal Gel Formulation Containing Tenoxicam: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Tenoxicam |           |
| Cat. No.:            | B611289   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of a transdermal gel formulation containing **Tenoxicam**, a potent non-steroidal anti-inflammatory drug (NSAID). By delivering **Tenoxicam** directly to the site of inflammation, transdermal formulations aim to reduce the gastrointestinal side effects associated with oral administration. [1][2] This guide covers various formulation strategies, including the use of nanocarriers to enhance drug penetration, and outlines the key experimental procedures for characterization and evaluation.

## **Formulation Strategies and Key Components**

The development of an effective **Tenoxicam** transdermal gel involves the careful selection of excipients to ensure optimal drug release, skin permeation, and stability. Several approaches have been investigated, with a focus on overcoming the poor transdermal penetration of **Tenoxicam**.[1]

## **Gelling Agents**

Gelling agents form the structural matrix of the gel. Carbopol® polymers, particularly Carbopol® 934 and 940, are widely used due to their excellent gelling capacity and compatibility with other excipients.[3][4] The concentration of the gelling agent is a critical



parameter influencing the viscosity and, consequently, the drug release profile of the formulation.[3]

#### **Penetration Enhancers**

To improve the transport of **Tenoxicam** across the stratum corneum, various penetration enhancers can be incorporated. These include:

- Solvents: Propylene glycol, polyethylene glycols (PEGs), and ethanol are commonly used to enhance drug solubility and partitioning into the skin.[4][5]
- Surfactants: Tween® 80 and Span® 80 can increase skin permeability by disrupting the lipid bilayer of the stratum corneum.[3][6]

#### **Nanocarrier-Based Formulations**

Encapsulating **Tenoxicam** in nanocarriers has emerged as a promising strategy to significantly improve its transdermal delivery. These systems can protect the drug from degradation, control its release, and enhance its penetration into the skin.

- Ultradeformable Vesicles (Transfersomes®): These are highly elastic vesicles, typically composed of phospholipids (e.g., soya lecithin) and an edge activator (a surfactant like Tween® 80 or sodium deoxycholate), which can squeeze through pores much smaller than their own diameter.[1][3]
- Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, offering good biocompatibility and the ability to provide sustained drug release.[7]
- Ethosomes: These are lipid vesicles containing a high concentration of ethanol, which acts as an efficient permeation enhancer.[5][8]

## **Quantitative Data Summary**

The following tables summarize quantitative data from various studies on **Tenoxicam** transdermal gel formulations.

Table 1: Composition of **Tenoxicam** Gel Formulations



| Formulation ID | Gelling Agent             | Nanocarrier<br>System                                        | Key Excipients                                        | Reference |
|----------------|---------------------------|--------------------------------------------------------------|-------------------------------------------------------|-----------|
| G-2            | 1.5% Carbopol®<br>934     | Ultradeformable<br>Vesicles (Soya<br>lecithin, Tween-<br>80) | Triethanolamine,<br>Methyl paraben,<br>Propyl paraben | [1][3]    |
| F3             | 15% w/w<br>Carbopol® 934  | -                                                            | Glycerin                                              | [4]       |
| F8             | 1.5% w/w<br>Carbopol® 934 | Ethosomes<br>(Lecithin,<br>Ethanol)                          | -                                                     | [8]       |
| SLN-gel        | Not specified             | Solid Lipid<br>Nanoparticles                                 | -                                                     | [7]       |
| F19            | -                         | Pluronic/Lecithin<br>Organogel                               | -                                                     | [9]       |

Table 2: In Vitro and Ex Vivo Performance of **Tenoxicam** Gel Formulations



| Formulation ID           | Transdermal<br>Flux (μg cm <sup>-2</sup><br>h <sup>-1</sup> ) | Cumulative<br>Drug Release<br>(%) | Key Findings                                                              | Reference |
|--------------------------|---------------------------------------------------------------|-----------------------------------|---------------------------------------------------------------------------|-----------|
| G-2 (Vesicle Gel)        | 30.52 ± 0.75                                                  | ~60% after 24h<br>(Rat Skin)      | Almost twice the flux of gel with free drug.                              | [3]       |
| G-4 (Free Drug<br>Gel)   | 16.94 ± 0.85                                                  | ~30% after 24h<br>(Rat Skin)      | Lower permeation compared to vesicle-based gel.                           | [3]       |
| F8 (Ethosomal<br>Gel)    | -                                                             | 95.06 ± 0.15%<br>(in vitro)       | High in vitro release rate.                                               | [8]       |
| SLN-gel                  | -                                                             | -                                 | Increased Tenoxicam activity and skin level by 40% and 227% respectively. | [7]       |
| F7 (Transdermal<br>Film) | -                                                             | ~75% after 24h                    | Highest release<br>among tested<br>film formulations.                     | [10]      |

Table 3: In Vivo Anti-inflammatory Activity of **Tenoxicam** Gel Formulations



| Formulation                     | Animal Model                             | Edema<br>Inhibition (%)                        | Time Point | Reference |
|---------------------------------|------------------------------------------|------------------------------------------------|------------|-----------|
| 1% Tenoxicam in<br>Carbopol 940 | Carrageenan-<br>induced rat paw<br>edema | 52%                                            | -          | [2]       |
| F3 (Carbopol<br>934 + Glycerin) | Carrageenan-<br>induced rat paw<br>edema | 78.26%                                         | 5 hours    | [4]       |
| Tenoxicam<br>Nanogel            | Carrageenan-<br>induced rat paw<br>edema | 85%                                            | 4 hours    | [11]      |
| G-2 (Vesicle Gel)               | Carrageenan-<br>induced rat paw<br>edema | Significantly<br>better than oral<br>Tenoxicam | -          | [3]       |

## **Experimental Protocols**

This section provides detailed methodologies for the key experiments involved in the development and evaluation of a **Tenoxicam** transdermal gel.

## Preparation of Ultradeformable Vesicles containing Tenoxicam

This protocol is based on the solvent injection method.[1][3]

#### Materials:

- Tenoxicam
- Soya lecithin
- Surfactant (e.g., Tween® 80, Span® 80, Sodium deoxycholate)
- Chloroform



- Methanol
- Phosphate buffer (pH 7.4)

#### Procedure:

- Dissolve the surfactant and soya lecithin in a 7:3 mixture of chloroform and methanol.
- Prepare an aqueous phase by dissolving **Tenoxicam** (0.5 mg/mL) in phosphate buffer (pH 7.4).
- Heat the aqueous phase to 55°C and maintain constant stirring.
- Inject the organic phase into the aqueous phase at a rate of 0.2 mL/min.
- Continue stirring to allow for the formation of vesicles and the evaporation of the organic solvents.

#### **Formulation of Tenoxicam Gel**

This protocol describes the incorporation of **Tenoxicam**-loaded nanocarriers into a Carbopol® gel.[1][3]

#### Materials:

- Tenoxicam-loaded vesicle suspension
- Carbopol® 934
- Triethanolamine
- · Methyl paraben
- Propyl paraben
- Phosphate buffer (pH 7.4)

#### Procedure:



- Disperse the desired amount of Carbopol® 934 (e.g., 1.5% w/w) in the Tenoxicam-loaded vesicle suspension with gentle stirring.
- Add preservatives such as methyl paraben and propyl paraben and stir until dissolved.
- Neutralize the dispersion by adding triethanolamine dropwise until a transparent gel is formed.
- Allow the gel to stand to remove any entrapped air bubbles.

## In Vitro Drug Release Study

This study is performed using a Franz diffusion cell to evaluate the release of **Tenoxicam** from the gel formulation.[3]

#### Apparatus and Materials:

- Franz diffusion cell
- Dialysis membrane or synthetic membrane
- Receptor medium (Phosphate buffer, pH 7.4)
- Magnetic stirrer
- Water bath maintained at 37 ± 0.5°C
- UV-Vis Spectrophotometer

#### Procedure:

- Mount the dialysis membrane on the Franz diffusion cell, separating the donor and receptor compartments.
- Fill the receptor compartment with the receptor medium and ensure no air bubbles are trapped.
- Place a known quantity of the **Tenoxicam** gel on the membrane in the donor compartment.



- Maintain the temperature of the receptor medium at  $37 \pm 0.5$ °C and stir continuously.
- Withdraw samples (e.g., 1.5 mL) from the receptor compartment at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours).
- Replace the withdrawn volume with fresh receptor medium to maintain sink conditions.
- Analyze the samples for **Tenoxicam** concentration using a UV-Vis spectrophotometer at the appropriate wavelength (e.g., 368 nm).[1]

## **Ex Vivo Skin Permeation Study**

This study assesses the permeation of **Tenoxicam** through excised animal skin.

Apparatus and Materials:

- Franz diffusion cell
- · Excised rat or rabbit abdominal skin
- Receptor medium (Phosphate buffer, pH 7.4)
- Other materials as in the in vitro release study

#### Procedure:

- Excise the abdominal skin from a euthanized animal and remove the subcutaneous fat and hair.
- Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
- Follow steps 2-7 of the in vitro drug release study protocol.

# In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This model is used to evaluate the anti-inflammatory efficacy of the topical formulation.[2][7]



#### Animals:

Wistar rats (150-200 g)

#### Materials:

- Tenoxicam gel formulation
- Control gel (without **Tenoxicam**)
- Carrageenan solution (1% w/v in saline)
- Plethysmometer

#### Procedure:

- Divide the rats into groups (e.g., control, standard, test formulation).
- Apply a known amount of the respective gel formulation to the plantar surface of the right hind paw of each rat.
- After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution subcutaneously into the plantar side of the treated paw to induce inflammation.
- Measure the paw volume using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5 hours).
- Calculate the percentage of edema inhibition for each group relative to the control group.

## **Visualizations**

The following diagrams illustrate key workflows and concepts in the development of a **Tenoxicam** transdermal gel.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. tandfonline.com [tandfonline.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. uonjournals.uonbi.ac.ke [uonjournals.uonbi.ac.ke]
- 5. uniquepubinternational.com [uniquepubinternational.com]
- 6. mdpi.com [mdpi.com]
- 7. Development of a nanogel formulation for transdermal delivery of tenoxicam: a pharmacokinetic-pharmacodynamic modeling approach for quantitative prediction of skin absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. staffsites.sohag-univ.edu.eg [staffsites.sohag-univ.edu.eg]
- 10. Development of novel transdermal self-adhesive films for tenoxicam, an antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Development of a Transdermal Gel Formulation Containing Tenoxicam: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].



Available at: [https://www.benchchem.com/product/b611289#development-of-a-transdermal-gel-formulation-containing-tenoxicam]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com